molecular formula C10H13N2Na2O11P2- B1146701 Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate CAS No. 108322-12-9

Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate

Cat. No. B1146701
CAS RN: 108322-12-9
M. Wt: 402.19
InChI Key:
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Description

This compound is a pyrimidine 2’-deoxyribonucleoside monophosphate . It is also known as "[hydroxy- [hydroxy- [hydroxy- [ [ (2R,3S,5R)-3-hydroxy-5- (5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl]oxyphosphoryl] [ (2R,3S,5R)-3-hydroxy-5- (5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate" .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C20H30N4O21P4 . It has a heavy atom count of 35 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 548.33 g/mol . It has a topological polar surface area of 251 Ų . It has a hydrogen bond donor count of 7 and a hydrogen bond acceptor count of 15 . It has a rotatable bond count of 8 .

Scientific Research Applications

Substrate for Nucleoside Diphosphate Kinases

Thymidine 5’-diphosphate (dTDP) is used to study the distribution and kinetics of various nucleoside diphosphate kinases . These enzymes are crucial in the synthesis of nucleoside triphosphates, which are essential for DNA and RNA synthesis.

Substrate for dTDP Specific Nucleoside Diphosphate Kinases

In addition to being a substrate for general nucleoside diphosphate kinases, dTDP is also used to study dTDP specific nucleoside diphosphate kinases . These enzymes are important for the synthesis of thymidine triphosphate, a key component of DNA.

Online Monitoring of Nucleoside Monophosphate and Nucleotide Diphosphate Phosphorylation

Thymidine 5’-diphosphate sodium salt has been used as a substrate to investigate the efficacy of an online methodology for direct monitoring of nucleoside monophosphate and nucleotide diphosphate phosphorylation . This methodology could be useful for studying the kinetics of these reactions in real-time.

Preparation of Thymidine Diphosphate

Thymidine-5’-monophosphate disodium salt is used to prepare thymidine diphosphate by thymidylate kinase (TMPK), which is a nucleoside monophosphate kinase . This reaction is a key step in the synthesis of DNA.

Constituent of Deoxyribonucleic Acid (DNA)

Thymidine-5’-monophosphate disodium salt serves as a constituent of deoxyribonucleic acid . It is one of the building blocks of DNA, and its study is fundamental to understanding DNA structure and function.

Quantification of Metabolites

Thymidine 5’-monophosphate disodium salt hydrate has been used as a standard for the quantification of metabolites from plasma and tumor interstitial fluid using liquid chromatography-mass spectrometry analysis (LC/MS) . This application is important in the field of metabolomics, which studies the unique chemical fingerprints that specific cellular processes leave behind.

Mechanism of Action

Target of Action

Thymidine 5’-diphosphate sodium salt primarily targets Nucleoside diphosphate kinase A . This enzyme plays a crucial role in the synthesis of nucleoside triphosphates other than ATP .

Mode of Action

The compound is produced from Thymidine monophosphate by Thymidylate kinase (TMPK) , a nucleoside monophosphate kinase . It can be further phosphorylated to its active triphosphate antiviral or antitumor moieties . The ATP gamma phosphate is transferred to the NDP beta phosphate via a ping-pong mechanism .

Biochemical Pathways

Thymidine 5’-diphosphate sodium salt is a proximate precursor for DNA synthesis . It is involved in the biochemical pathway of DNA replication where it provides the necessary building blocks for the synthesis of new DNA strands.

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its absorption and distribution in the body.

Result of Action

The primary result of the action of Thymidine 5’-diphosphate sodium salt is the production of nucleoside triphosphates, which are essential for DNA synthesis . This can have significant effects at the molecular and cellular levels, influencing cell growth and division.

Action Environment

The action, efficacy, and stability of Thymidine 5’-diphosphate sodium salt can be influenced by various environmental factors. For instance, the presence of ATP and Mg2+ is necessary for the compound to be phosphorylated by TMPK . Furthermore, the compound should be stored at −20°C to maintain its stability .

properties

IUPAC Name

disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O11P2.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUBCYKGSJTXQX-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N2Na2O11P2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thymidine 5'-diphosphate sodium salt

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